molecular formula C11H22N2O3 B1531238 tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate CAS No. 1033718-78-3

tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B1531238
CAS RN: 1033718-78-3
M. Wt: 230.3 g/mol
InChI Key: VYJCQLFIOYWZQH-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate (TBC) is a synthetic organic compound that has been widely studied due to its potential applications in the biomedical field. TBC is a chiral molecule, which means it has different properties depending on the orientation of its atoms. It is believed to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. TBC has also been studied for its potential use as a pharmaceutical agent, with research focusing on its ability to modulate the activity of certain enzymes and receptors.

Scientific Research Applications

Synthesis and Chiral Auxiliary Applications

One of the earliest applications of derivatives similar to tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate was as chiral auxiliaries and building blocks in peptide synthesis. For example, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a compound with structural similarities, was used as a chiral auxiliary and a building block in dipeptide synthesis, showcasing its utility in preparing enantiomerically pure compounds with excellent selectivities (Studer, Hintermann, & Seebach, 1995).

Key Intermediates in Synthesis

Derivatives of tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate have been key intermediates in the synthesis of biologically active compounds. For instance, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in the synthesis of omisertinib (AZD9291), a drug used in cancer treatment. This highlights the compound's role in facilitating rapid synthesis methods for biologically relevant compounds (Zhao, Guo, Lan, & Xu, 2017).

Protection of Hydroxyl Groups

The protection of hydroxyl groups is a crucial step in the synthesis of complex organic molecules. Compounds similar to tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate have been used for this purpose. For instance, the use of dimethyl-tert-butylsilyl ethers for hydroxyl protection has been described, showcasing the versatility of tert-butyl and dimethylamino functional groups in synthesis applications (Corey & Venkateswarlu, 1972).

Catalysis and Organic Transformations

In catalysis and organic transformations, derivatives of tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate have found applications. For example, iron(II)-catalyzed oxidation of sp3 C-H bonds adjacent to nitrogen atoms of unprotected arylureas with tert-butyl hydroperoxide in water shows the compound's potential in facilitating organic reactions (Wei, Ding, Lin, & Liang, 2011).

Synthesis of Biologically Active Derivatives

The synthesis and structural modification of tert-butyl ester derivatives have been explored for creating biologically active compounds. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized and characterized, showing potential in medicinal chemistry for the development of new therapeutic agents (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

properties

IUPAC Name

tert-butyl (3R,4R)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-8(12(4)5)9(14)7-13/h8-9,14H,6-7H2,1-5H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJCQLFIOYWZQH-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 4
tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.